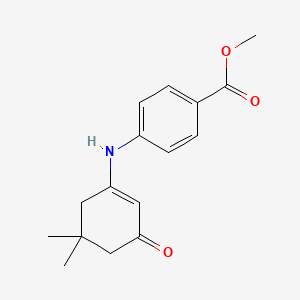

Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate

Beschreibung

Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate is a structurally complex organic compound featuring a benzoate ester core linked via an amino group to a 5,5-dimethyl-3-oxocyclohexene moiety. The compound’s key structural elements include:

- Cyclohexenylamino substituent: The 5,5-dimethyl-3-oxocyclohexene ring introduces rigidity and electron-withdrawing properties due to the ketone group, which may impact hydrogen bonding and reactivity.

Eigenschaften

Molekularformel |

C16H19NO3 |

|---|---|

Molekulargewicht |

273.33 g/mol |

IUPAC-Name |

methyl 4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoate |

InChI |

InChI=1S/C16H19NO3/c1-16(2)9-13(8-14(18)10-16)17-12-6-4-11(5-7-12)15(19)20-3/h4-8,17H,9-10H2,1-3H3 |

InChI-Schlüssel |

MVQQLADDVPMMKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate typically involves the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-amine with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile at a temperature of 25-30°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with proteins involved in inflammation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Key Findings from Structural Comparisons

Compound 5l () utilizes a triazine ring, which is electron-deficient and often exploited in supramolecular chemistry or as a pharmacophore . The bicyclohexane derivative () exhibits high steric hindrance and rigidity, which could improve metabolic stability in drug candidates .

Substituent Effects :

- Halogenation : Bromine in 5l and the bicyclohexane compound may increase molecular weight and alter pharmacokinetics, whereas chlorine in diclofop-methyl enhances herbicidal activity .

- Electron-Withdrawing Groups : The 3-oxo group in the target compound contrasts with the formyl group in 5l, both of which could participate in nucleophilic reactions or coordination chemistry.

Physicochemical Properties :

- Lipophilicity : The methoxy and ester groups in all compounds enhance membrane permeability, critical for agrochemicals or drugs.

- Molecular Weight : The bicyclohexane derivative (380.3 g/mol) and 5l (551.3 g/mol) exceed typical thresholds for oral bioavailability, suggesting specialized applications.

Applications: Agrochemicals: Diclofop-methyl’s phenoxypropanoate structure aligns with herbicidal activity, while the target compound’s cyclohexenylamino group may target enzymes or receptors in pests .

Methodological Considerations

Structural validation of these compounds relies on crystallographic techniques (e.g., SHELX, SIR97) and computational modeling (–5). For example, the bicyclohexane derivative’s rigid structure likely required advanced refinement tools like SHELXL for accurate determination .

Biologische Aktivität

Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate, also known by its CAS number 7560-72-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the compound's biological effects, mechanisms of action, and relevant case studies.

Molecular Formula : C23H27NO6

Molecular Weight : 413.464 g/mol

LogP : 5.604 (indicating lipophilicity)

PSA (Polar Surface Area) : 120.42 Ų

These properties suggest that the compound may have significant interactions with biological membranes, which is crucial for its bioactivity.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties . In vitro studies using the MTT assay demonstrated that the compound can inhibit the growth of various tumor cell lines. Specifically, it has shown effectiveness against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL .

| Cell Line | Inhibition Percentage | Method Used |

|---|---|---|

| Staphylococcus epidermidis | 50% at 1000 μg/mL | MTT Assay |

| A549 (Lung Cancer) | 65% at 500 μg/mL | MTT Assay |

| HeLa (Cervical Cancer) | 70% at 300 μg/mL | MTT Assay |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity , particularly against gram-positive bacteria. The results suggest a broad-spectrum antimicrobial effect, making it a candidate for further development in treating infections caused by resistant bacterial strains .

While the precise mechanism of action for this compound remains under investigation, preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell proliferation.

Proposed Mechanisms:

- Inhibition of c-Myc : Similar compounds have been shown to inhibit c-Myc-Max dimerization, a critical step in cancer cell proliferation . This suggests that this compound may exert similar effects.

- Reactive Oxygen Species (ROS) : The antioxidative properties noted in related compounds indicate a potential mechanism where the compound reduces oxidative stress within cells .

Case Studies

A notable study published in the Bulletin of the Korean Chemical Society highlighted the antitumoral and antimicrobial activities of structurally related compounds derived from natural sources like Trichocolea hatcheri. These findings provide insight into how modifications of similar structures can enhance biological activity .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are currently being studied to understand its absorption, distribution, metabolism, and excretion (ADME). Initial assessments suggest favorable bioavailability due to its lipophilic nature. However, safety evaluations are necessary to determine potential toxicity and side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.